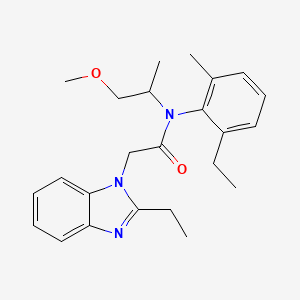![molecular formula C32H32Cl2F2O5 B11131337 (3S)-14,16-bis[(2-chloro-6-fluorobenzyl)oxy]-3-methyl-3,4,5,6,9,10,11,12-octahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione](/img/structure/B11131337.png)
(3S)-14,16-bis[(2-chloro-6-fluorobenzyl)oxy]-3-methyl-3,4,5,6,9,10,11,12-octahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,16-BIS[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHYL-3,4,5,6,7,8,9,10,11,12-DECAHYDRO-1H-2-BENZOXACYCLOTETRADECINE-1,7-DIONE is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features multiple functional groups, including chlorinated and fluorinated phenyl rings, which contribute to its reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,16-BIS[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHYL-3,4,5,6,7,8,9,10,11,12-DECAHYDRO-1H-2-BENZOXACYCLOTETRADECINE-1,7-DIONE typically involves multi-step organic reactions. One common approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds under mild conditions . The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the coupling of aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
14,16-BIS[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHYL-3,4,5,6,7,8,9,10,11,12-DECAHYDRO-1H-2-BENZOXACYCLOTETRADECINE-1,7-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: Halogenated phenyl rings in the compound can undergo nucleophilic substitution reactions, where halogens are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
14,16-BIS[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHYL-3,4,5,6,7,8,9,10,11,12-DECAHYDRO-1H-2-BENZOXACYCLOTETRADECINE-1,7-DIONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 14,16-BIS[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHYL-3,4,5,6,7,8,9,10,11,12-DECAHYDRO-1H-2-BENZOXACYCLOTETRADECINE-1,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-CHLORO-6-FLUOROPHENYL)-1H-IMIDAZO[4,5-F][1,10]PHENANTHROLINE: A compound with similar halogenated phenyl rings, used in coordination chemistry.
2-(2-CHLORO-6-FLUOROPHENYL)IMIDAZO[4,5-F][1,10]PHENANTHROLIN-1-IDE:
Uniqueness
14,16-BIS[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHYL-3,4,5,6,7,8,9,10,11,12-DECAHYDRO-1H-2-BENZOXACYCLOTETRADECINE-1,7-DIONE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct reactivity and potential applications. Its combination of chlorinated and fluorinated phenyl rings, along with the benzoxacyclotetradecine core, sets it apart from other similar compounds.
Properties
Molecular Formula |
C32H32Cl2F2O5 |
|---|---|
Molecular Weight |
605.5 g/mol |
IUPAC Name |
(4S)-16,18-bis[(2-chloro-6-fluorophenyl)methoxy]-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione |
InChI |
InChI=1S/C32H32Cl2F2O5/c1-20-8-5-11-22(37)10-4-2-3-9-21-16-23(39-18-24-26(33)12-6-14-28(24)35)17-30(31(21)32(38)41-20)40-19-25-27(34)13-7-15-29(25)36/h6-7,12-17,20H,2-5,8-11,18-19H2,1H3/t20-/m0/s1 |
InChI Key |
KQPHIQMPCPYNJL-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCCCCC2=C(C(=CC(=C2)OCC3=C(C=CC=C3Cl)F)OCC4=C(C=CC=C4Cl)F)C(=O)O1 |
Canonical SMILES |
CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)OCC3=C(C=CC=C3Cl)F)OCC4=C(C=CC=C4Cl)F)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131259.png)
![7-Bromo-1-(3-methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131264.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11131271.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11131276.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11131277.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B11131288.png)
![N-benzyl-6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11131295.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11131330.png)
![4-(2-methylpropyl)-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11131334.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131340.png)
![3-{(5Z)-5-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11131345.png)
![7-Chloro-1-(4-fluorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131350.png)

![N-(1-benzyl-4-piperidyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide](/img/structure/B11131352.png)
